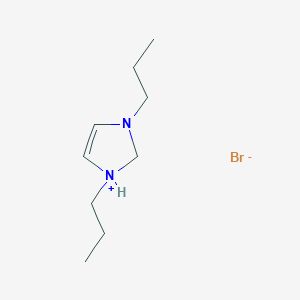
alpha-(Trimethylsilyl)benzeneacetonitrile
Descripción general
Descripción
Alpha-(Trimethylsilyl)benzeneacetonitrile: is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-(Trimethylsilyl)benzeneacetonitrile can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with scandium tris(trifluoromethanesulfonate) and 1-n-butyl-3-methylimidazolium hexafluoroantimonate at room temperature. This is followed by the addition of trimethylsilyl cyanide under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of scalable chemical reactions and conditions that ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(Trimethylsilyl)benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzeneacetonitrile derivatives.
Aplicaciones Científicas De Investigación
Alpha-(Trimethylsilyl)benzeneacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-(Trimethylsilyl)benzeneacetonitrile involves its interaction with various molecular targets and pathways. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that lead to the desired products. The compound’s effects are mediated through its ability to undergo specific chemical transformations under controlled conditions .
Comparación Con Compuestos Similares
- Phenyl(trimethylsilyl)acetonitrile
- 3-Methoxy-alpha-(trimethylsilyl)oxy-benzeneacetonitrile
Comparison: Alpha-(Trimethylsilyl)benzeneacetonitrile is unique due to its specific combination of a trimethylsilyl group and a benzeneacetonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to similar compounds. The presence of the trimethylsilyl group also provides steric protection, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-phenyl-2-trimethylsilylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVLKNNRYBFEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B3246670.png)







